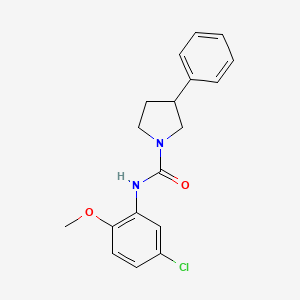

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

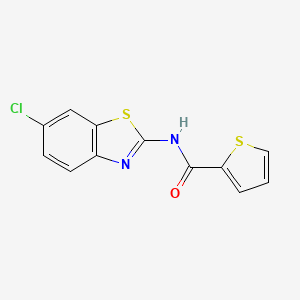

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as CPP or CPP-109, is a chemical compound that has been extensively studied for its potential use in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called GABA, which is a neurotransmitter that plays a key role in regulating brain activity. In

Wissenschaftliche Forschungsanwendungen

- PQ 401 has been investigated for its crystal and molecular structures. In particular, it forms co-crystals with 3,5-dinitrobenzoic acid, revealing classical hydrogen bonding and other interactions like CH–O, CH₃–O, and π···π stacking. These interactions contribute to higher-dimensional networks in the crystal lattice .

- PQ 401 exhibits antioxidant potential. It surpasses the activity of α-tocopherol (α-TOC), a pharmaceutical standard, in the CUPRAC assay. Additionally, its DPPH scavenging activity is superior to that of BHT (butylated hydroxytoluene), a positive standard .

- PQ 401 acts as an IGF1R inhibitor. It suppresses IGF-stimulated IGF-IR autophosphorylation, making it relevant for cancer research. In vitro and in vivo studies demonstrate its growth-inhibitory effects on MCF-7 breast cancer cells .

- PQ 401 has been explored as a systemic inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a role in bone mineralization and other processes. Inhibition of TNAP may have therapeutic implications .

- PQ 401 is a boronic acid derivative. Boronic acids are versatile compounds used in various fields, including organic synthesis, catalysis, and drug discovery. Further investigations into PQ 401’s boronic acid functionality could yield interesting applications .

- PQ 401’s crystal structures highlight its role in supramolecular synthesis. By leveraging hydrogen bonding and other non-covalent interactions, researchers can design novel supramolecular systems with specific properties .

Crystallography and Supramolecular Chemistry

Antioxidant Activity

Insulin-like Growth Factor Receptor (IGF1R) Inhibition

Alkaline Phosphatase Inhibition

Boronic Acid Derivative

Supramolecular Synthesis and Crystal Engineering

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-23-17-8-7-15(19)11-16(17)20-18(22)21-10-9-14(12-21)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAAQCWWKJYKFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)

![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)